tert-Butyl 3-propanoylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl 3-propanoylmorpholine-4-carboxylate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of tert-Butyl 3-propanoylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-propanoylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-propanoylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-propanoylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-propanoylmorpholine-4-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another intermediate in pharmaceutical synthesis.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in its specific research and industrial uses.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-propanoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
NITJKRQDEJGKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1COCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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